1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .Scientific Research Applications
Ultrasound-assisted Synthesis
A study by Prasath et al. (2015) discussed the efficient ultrasound-assisted synthesis of new quinolinyl chalcones containing a pyrazole group, resembling the structure of “1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde”. These compounds demonstrated promising antimicrobial properties, with certain compounds exhibiting potent activity against bacterial and fungal strains. The methoxy-substituted compounds also showed moderate antioxidant activity (Prasath et al., 2015).
Synthesis and Molecular Structures
Cuartas et al. (2017) focused on the synthesis of reduced 3,4'-bipyrazoles from a pyrazole precursor. This work involved microwave-assisted reactions and produced a range of chalcones, which underwent further reactions to produce reduced bipyrazoles. The study provided detailed insights into the molecular structures and supramolecular assembly of these compounds (Cuartas et al., 2017).
Inhibitory Properties
El-Naggar et al. (2020) explored the use of pyrazole-4-carbaldehyde as a starting material for the synthesis of a novel series of inhibitors. The synthesized compounds displayed inhibitory activities against 5α-reductase and aromatase, with some exhibiting higher potency compared to reference drugs (El-Naggar et al., 2020).
Antimicrobial and Antioxidant Activities
Gurunanjappa et al. (2017) synthesized a series of new 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives, which were then evaluated for their in vitro antimicrobial and antioxidant susceptibilities. The study highlighted the potential of these compounds in therapeutic applications due to their antimicrobial and antioxidant properties (Gurunanjappa et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(methoxymethyl)-4-methylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-3-8-9(5-11-2)7(6)4-10/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYKKCYDLRMCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)COC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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